4-Fluoro-4'-methylbiphenyl-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

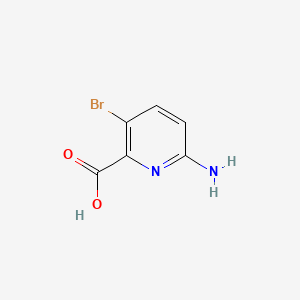

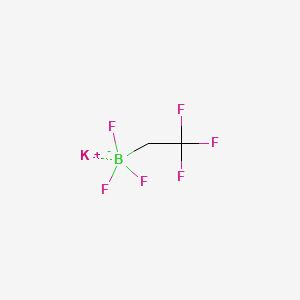

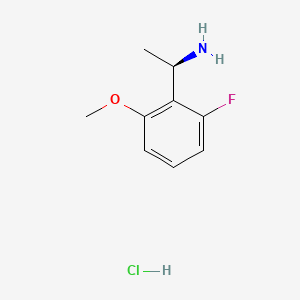

The synthesis of FMBA involves the reaction between 4-bromo-4’-methylbiphenyl-3-amine and potassium fluoride in the presence of tert-butylamine as a base. The resulting product is purified by column chromatography to yield pure FMBA.Molecular Structure Analysis

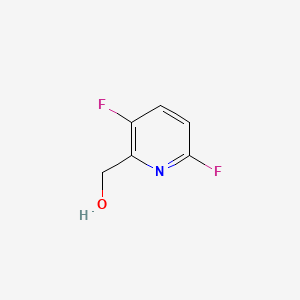

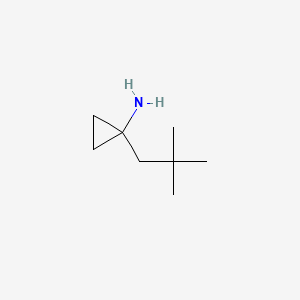

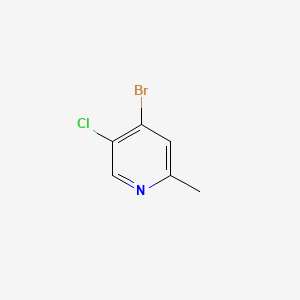

The molecular formula of FMBA is C13H12FN . The InChI key is SIXDIMOCGDQSBV-UHFFFAOYSA-N . The canonical SMILES is CC1=CC=C(C=C1)C2=CC(=C(C=C2)F)N .Chemical Reactions Analysis

While there is no direct report for the photolysis of 4-fluoro-3-nitrophenyl azide (IUPAC: 4-azido-1-fuoro-2-nitrobenzene), it is historically known as 1-fluoro-2-nitro-4-azidobenzene (FNAB) and has been used for photoaffinity labeling .Physical And Chemical Properties Analysis

FMBA is a white crystalline solid with a molecular weight of 235.29 g/mol. It has a melting point of 165-168°C and a boiling point of 384°C. It is sparingly soluble in water but soluble in organic solvents such as ethanol and chloroform.Scientific Research Applications

Tritiation of Carcinogenic Aromatic Amines : 4-Amino-4′-fluorobiphenyl, similar in structure to 4-Fluoro-4'-methylbiphenyl-3-amine, was tritiated for research into its behavior and interactions, particularly in the context of carcinogenicity and binding to DNA in vivo (Breeman, Kaspersen & Westra, 1978).

Synthesis of Fluorescent Molecular Probes : Compounds related to 4-Fluoro-4'-methylbiphenyl-3-amine are used in the synthesis of fluorescent molecular probes for biological studies. Such probes are valuable for labeling intracellular targets and enhancing the visibility of acidic cellular compartments like endosomes (Woydziak, Fu & Peterson, 2013).

Biochemical Photoprobes : 2-Fluoro-4-nitrophenyl ethers, which are structurally related, have been explored as biochemical photoprobes. These compounds offer insights into the nucleophilic photosubstitution reactions and could be useful in biological systems (Pleixats et al., 1989).

Chiral Resolution Reagent : (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, another structurally similar compound, has been used as a chiral resolution reagent for analyzing scalemic mixtures of amines. This demonstrates the application of such compounds in stereochemical studies (Rodríguez-Escrich et al., 2005).

Arylation of Amines : The reaction of amines with 1-fluoro-2,4-dinitrobenzene, catalyzed by cetrimonium bromide, is closely related to the chemical behavior of 4-Fluoro-4'-methylbiphenyl-3-amine. Such reactions have applications in spectrophotometric determination and understanding of amine arylations (Wong & Connors, 1983).

Antitumor Activity : A structurally related compound, 3-Amino-N-(5-Fluoro-2-Methylphenyl)-4-Morpholino-1H-Indazole-1-Carboxamide, demonstrates antitumor activity and inhibits the proliferation of some cancer cell lines (Hao et al., 2017).

Polyphenols Synthesis and Properties : The synthesis of polyphenols derived from 4-fluorobenzaldehyde, which is structurally similar to 4-Fluoro-4'-methylbiphenyl-3-amine, investigates their thermal stability, optical, electrochemical properties, and conductivity, highlighting their significance in material science (Kaya, Kamaci & Arican, 2012).

Amine Vapors Detection : Amines, structurally akin to 4-Fluoro-4'-methylbiphenyl-3-amine, are crucial in many industries. A fluorescent sensor for detecting amine vapors was developed based on aggregation-induced emission, showcasing the potential of these compounds in environmental monitoring (Gao et al., 2016).

Mechanism of Action

The mechanism of action of FMBA is attributed to its ability to induce apoptosis and inhibit cell cycle progression in cancer cells.

Safety and Hazards

properties

IUPAC Name |

2-fluoro-5-(4-methylphenyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN/c1-9-2-4-10(5-3-9)11-6-7-12(14)13(15)8-11/h2-8H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXDIMOCGDQSBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=C(C=C2)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(9H-Fluoren-9-yl)methyl {[(1S,2R)-2-hydroxycyclohexyl]methyl}carbamate](/img/structure/B581004.png)